BAY-364

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

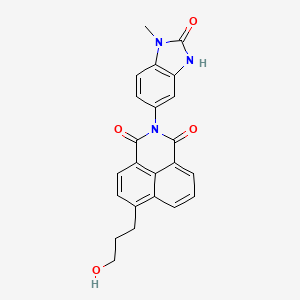

C23H19N3O4 |

|---|---|

Molekulargewicht |

401.4 g/mol |

IUPAC-Name |

6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C23H19N3O4/c1-25-19-10-8-14(12-18(19)24-23(25)30)26-21(28)16-6-2-5-15-13(4-3-11-27)7-9-17(20(15)16)22(26)29/h2,5-10,12,27H,3-4,11H2,1H3,(H,24,30) |

InChI-Schlüssel |

OGFBLTYSHLJDTR-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C=C(C=C2)N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)NC1=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of BAY-364: An Analysis of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 is a compound that has appeared in patent literature, specifically in patent WO2020070233A1, which details substituted pyrazole (B372694) derivatives and their potential use as inhibitors of the autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway. This guide aims to provide an in-depth analysis of the potential mechanism of action of compounds like this compound based on the information available in the public domain. Due to the limited publicly accessible data on a specific compound designated "this compound," this document will focus on the broader class of compounds described in the associated patent and the well-established role of the ATX-LPA axis in physiology and disease.

The ATX-LPA Signaling Pathway: A Key Therapeutic Target

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway is a critical regulator of numerous physiological and pathological processes. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space. LPA, in turn, acts as a potent signaling molecule by binding to a family of G protein-coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

The ATX-LPA axis is implicated in a wide range of cellular processes, including:

-

Cell proliferation and survival

-

Migration and invasion

-

Angiogenesis

-

Inflammation and fibrosis

Dysregulation of this pathway has been linked to the pathogenesis of various diseases, making it an attractive target for therapeutic intervention.

Postulated Mechanism of Action of this compound and Related Compounds

Based on the patent literature, compounds such as those represented by the this compound series are designed as inhibitors of autotaxin. By inhibiting ATX, these compounds are expected to decrease the production of LPA, thereby attenuating the downstream signaling events mediated by LPA receptors.

The proposed mechanism of action can be visualized as follows:

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates the inhibition of autotaxin (ATX) by this compound, leading to a reduction in lysophosphatidic acid (LPA) production and subsequent downstream signaling.

Experimental Protocols for Characterizing ATX Inhibitors

The development and characterization of autotaxin inhibitors involve a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. While specific data for a compound named "this compound" is not publicly available, the following are standard experimental protocols used for this class of inhibitors.

In Vitro Enzyme Activity Assays

Objective: To determine the inhibitory potency of the compound against autotaxin.

Methodology: A common method is the TOX-Glo™ Tri-Reagent Assay.

-

Reagents: Recombinant human autotaxin, lysophosphatidylcholine (LPC) as the substrate, and the test compound (e.g., this compound).

-

Procedure:

-

The test compound is serially diluted and pre-incubated with recombinant ATX.

-

LPC is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time.

-

The amount of choline (B1196258) released, which is stoichiometric to LPA production, is measured using a coupled reaction that generates a luminescent signal.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Assays

Objective: To assess the functional consequence of ATX inhibition in a cellular context.

Methodology: Cell migration or proliferation assays are frequently used.

-

Cell Lines: Use cell lines known to respond to LPA, such as A2058 melanoma cells or SKOV3 ovarian cancer cells.

-

Procedure (Migration Assay - Boyden Chamber):

-

Cells are seeded in the upper chamber of a Boyden chamber in serum-free media.

-

The lower chamber contains media with LPC and the test compound.

-

Cells are allowed to migrate through a porous membrane towards the LPA gradient generated by ATX activity.

-

After a set incubation period, migrated cells on the lower surface of the membrane are fixed, stained, and counted.

-

-

Data Analysis: The inhibition of cell migration is quantified and compared to control conditions.

The workflow for these key experiments can be summarized as follows:

BAY-364: A Potent and Selective TAF1 Bromodomain Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364, also known as BAY-299N, is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II pre-initiation complex. By binding to acetylated lysine (B10760008) residues on histones and other proteins, the bromodomains of TAF1 play a crucial role in the regulation of gene transcription. Dysregulation of TAF1 activity has been implicated in the pathogenesis of several diseases, most notably in certain types of cancer such as acute myeloid leukemia (AML). This compound serves as a valuable chemical probe for elucidating the biological functions of the TAF1 bromodomain and for exploring its therapeutic potential.

Mechanism of Action

This compound selectively binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1. This competitive inhibition prevents the recruitment of TAF1 to acetylated chromatin, thereby modulating the transcription of TAF1-dependent genes. In the context of AML harboring the t(8;21) translocation, the resulting AML1-ETO fusion protein is acetylated, and TAF1's bromodomain is required to recognize this post-translational modification to facilitate the oncogenic transcriptional program of AML1-ETO. By inhibiting this interaction, this compound can disrupt the expression of downstream target genes crucial for leukemogenesis, such as c-Myc, leading to cell growth inhibition and apoptosis.[1]

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound (BAY-299).

Table 1: In Vitro Biochemical Activity of BAY-299

| Target | Assay | IC50 (nM) |

| TAF1 (BD2) | TR-FRET | 8 |

| BRPF2 | TR-FRET | 67 |

Data from Bouché L, et al. AACR Annual Meeting 2017; Abstract nr 980.

Table 2: Cellular Activity of BAY-299

| Target | Assay | IC50 (nM) |

| TAF1 (BD2) | NanoBRET | 825 |

| BRPF2 | NanoBRET | 575 |

Data from Bouché L, et al. AACR Annual Meeting 2017; Abstract nr 980.

Table 3: Cellular Proliferation Inhibition by this compound

| Cell Line | Cancer Type | IC50 (µM) |

| Kasumi-1 | Acute Myeloid Leukemia | 1.0 |

| CD34+ | Normal Hematopoietic Progenitor Cells | 10.4 |

| K562 | Chronic Myelogenous Leukemia | 10.0 |

Data from MedchemExpress product datasheet, citing Xu Y, et al. Nat Commun. 2019.[1]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantitatively measures the binding of this compound to the TAF1 bromodomain in a biochemical setting.

-

Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate) conjugated to the TAF1 bromodomain protein and an acceptor fluorophore (e.g., APC) conjugated to a biotinylated histone peptide ligand. Inhibition of the TAF1-ligand interaction by this compound leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant TAF1 BD2 protein (e.g., human, amino acids 1519-1651)

-

Biotinylated histone H4 acetylated peptide (e.g., H4K5acK8acK12acK16ac)

-

Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

This compound (or BAY-299) serially diluted in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Method:

-

Prepare a master mix of the TAF1 BD2 protein and the Europium-labeled antibody in assay buffer and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

In a 384-well plate, add a small volume (e.g., 5 µL) of the serially diluted this compound or DMSO control.

-

Add a defined volume (e.g., 5 µL) of the TAF1/antibody mix to each well.

-

Prepare a master mix of the biotinylated histone peptide and the streptavidin-acceptor conjugate and add a defined volume (e.g., 10 µL) to each well to initiate the binding reaction.

-

Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to TAF1 within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TAF1 protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the TAF1 bromodomain (the energy acceptor). This compound competes with the tracer for binding to the TAF1 bromodomain, leading to a decrease in the BRET signal.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for NanoLuc®-TAF1 BD2 fusion protein

-

Transfection reagent

-

NanoBRET™ tracer for bromodomains

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

This compound (or BAY-299) serially diluted in DMSO

-

White, 96- or 384-well cell culture plates

-

Luminometer capable of measuring BRET

-

-

Method:

-

Transfect HEK293 cells with the NanoLuc®-TAF1 BD2 expression vector and seed them into a white cell culture plate. Incubate for 24 hours.

-

On the day of the assay, prepare a working solution of the NanoBRET™ tracer in Opti-MEM®.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

To the cells, add the tracer solution and the this compound dilutions (or DMSO control).

-

Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator to allow for compound entry and target engagement.

-

Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.

-

Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission) and plot the results against the inhibitor concentration to determine the cellular IC50 value.

-

Signaling Pathways and Experimental Workflows

TAF1 Bromodomain Signaling in AML

Caption: TAF1 bromodomain signaling in AML.

Experimental Workflow for Cellular Proliferation Assay

Caption: Workflow for cell proliferation assay.

Conclusion

This compound is a well-characterized and selective chemical probe for the TAF1 bromodomain. Its ability to disrupt the TAF1-acetylated histone interaction provides a powerful tool for investigating the role of TAF1 in gene regulation and disease. The provided data and protocols offer a solid foundation for researchers to utilize this compound in their studies to further explore the therapeutic potential of TAF1 bromodomain inhibition.

References

The Discovery and Synthesis of BAY-364: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364, also known as BAY-299N, is a selective inhibitor of the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). As a member of the benzoisoquinolinedione chemical class, it has emerged from high-throughput screening and subsequent structure-activity relationship (SAR) optimization studies. While its more potent counterpart, BAY-299, is a dual inhibitor of BRPF2 and TAF1/TAF1L, this compound serves as a valuable, structurally similar negative control with moderate activity against TAF1 and inactivity against BRD1. This document provides an in-depth technical guide on the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery and Rationale

The discovery of the benzoisoquinolinedione scaffold as a potent and selective inhibitor series for bromodomains, particularly BRPF2 and TAF1/TAF1L, was the result of a dedicated high-throughput screening campaign followed by intensive medicinal chemistry efforts.[1][2] The primary goal of these efforts was the development of chemical probes to elucidate the biological functions of these epigenetic reader domains. This compound was identified and characterized within this program, serving as a crucial tool for validating the on-target effects of more potent inhibitors like BAY-299 due to its structural similarity but reduced biological activity.

Chemical Synthesis

The synthesis of this compound and related benzoisoquinolinediones follows a convergent route, allowing for the facile introduction of diversity elements. The core benzoisoquinolinedione scaffold is typically assembled through a multi-step sequence.

General Synthetic Scheme

While the specific, step-by-step synthesis of this compound is detailed in the primary literature, the general approach to constructing the benzoisoquinolinedione core involves the condensation of a substituted naphthalic anhydride (B1165640) with an appropriate amine, followed by further functionalization.

Biological Activity and Quantitative Data

This compound has been characterized for its inhibitory activity against TAF1 and its effects on various cancer cell lines. The following tables summarize the key quantitative data.

| Cell Line | IC50 (µM) | Reference |

| Kasumi-1 | 1.0 | [3][4] |

| CD34+ | 10.4 | [3][4] |

| K562 | 10.0 | [3][4] |

Table 1: Cellular Inhibitory Activity of this compound

| Target | Activity | Concentration (µM) | Reference |

| TAF1 (BD2) | Moderate Inhibition | 3 | |

| BRD1 | Inactive | - |

Table 2: Biochemical Activity of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of the second bromodomain of TAF1. TAF1 is a large, multi-domain protein and a critical component of the general transcription factor TFIID. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in the epigenetic regulation of gene expression. By competitively binding to the acetyl-lysine binding pocket of TAF1 BD2, this compound disrupts this interaction, leading to downstream effects on gene transcription.

In the context of certain cancers, such as acute myeloid leukemia (AML), TAF1 has been shown to play a critical role in leukemogenesis. Inhibition of TAF1 can lead to a decrease in the expression of oncogenes like MYC and ID1.[3]

Caption: TAF1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

TAF1 Bromodomain (BD2) Inhibition Assay (NanoBRET™ Target Engagement)

This protocol describes a method to quantify the intracellular binding of this compound to TAF1 BD2 in live cells.

Materials:

-

HEK293 cells

-

Plasmid encoding TAF1 BD2 fused to NanoLuc® luciferase

-

NanoBRET™ fluorescent tracer specific for TAF1 BD2

-

Opti-MEM™ I Reduced Serum Medium

-

96-well white, flat-bottom plates

-

BRET-capable plate reader

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium and incubate overnight.

-

Transfection: Transfect the cells with the TAF1 BD2-NanoLuc® fusion plasmid according to the manufacturer's protocol.

-

Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM™.

-

Tracer Preparation: Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM™.

-

Treatment: Add the this compound dilutions and the tracer to the cells.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 2 hours.

-

Detection: Add the NanoBRET™ substrate and read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 value.

Caption: NanoBRET™ Target Engagement Assay Workflow.

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol outlines a colorimetric assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Kasumi-1, CD34+, or K562 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

96-well clear, flat-bottom plates

-

This compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of culture medium.

-

Compound Treatment: Add serial dilutions of this compound (e.g., 0.1 to 100 µM) to the wells.[3] Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 3 days at 37°C and 5% CO₂.[3]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Caption: Cell Proliferation Inhibition Assay (MTT) Workflow.

Conclusion

This compound is a well-characterized selective inhibitor of the second bromodomain of TAF1. Its discovery within the benzoisoquinolinedione series has provided the scientific community with a valuable tool for dissecting the biological roles of TAF1 in both normal physiology and disease states, particularly in cancer. The detailed protocols and quantitative data presented in this whitepaper are intended to facilitate further research into the therapeutic potential of targeting TAF1.

References

BAY-364 Target Validation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-364, also known as BAY-299N, is a crucial chemical probe developed as a structurally similar but inactive control for the potent and selective BRPF2 and TAF1/TAF1L bromodomain inhibitor, BAY-299.[1][2] In target validation studies, the use of such negative controls is paramount to ascertain that the observed biological effects of the active probe are genuinely due to the inhibition of the intended target and not a result of off-target effects or the chemical scaffold itself. This whitepaper provides a comprehensive overview of the target validation studies involving this compound, presenting quantitative data, experimental methodologies, and logical workflows to guide researchers in its effective use.

Data Presentation

Biochemical Activity of this compound

The primary characteristic of this compound is its lack of significant inhibitory activity against the targets of its active counterpart, BAY-299, and other related bromodomains. This selectivity is essential for its function as a negative control.

| Target Bromodomain | Assay Type | This compound Activity | Reference |

| BRPF2 BD | AlphaScreen | No cellular effect observed | [1][2] |

| TAF1 BD2 | AlphaScreen | Moderate activity (IC50 = 3 µM) | |

| BRPF3 BD | AlphaScreen | No activity | [1][2] |

| BRD4 BD | AlphaScreen | No activity | [1][2] |

| BRPF1 BD | NanoBRET | No cellular effect observed | [1][2] |

| Kinase Panel (22 kinases) | Not Specified | No activity up to 10 µM | [1][2] |

Cellular Activity of this compound

In cellular assays, this compound is used to demonstrate that the phenotypic effects observed with the active probe, BAY-299, are absent, thus confirming on-target activity.

| Cell Line | Assay Type | This compound Effect | Concentration | Reference |

| Kasumi-1 | Growth Inhibition | Inhibits growth (IC50 = 1.0 µM for TAF1) | 0.1-100 µM | [3] |

| CD34+ | Growth Inhibition | Inhibits growth (IC50 = 10.4 µM for TAF1) | 0.1-100 µM | [3] |

| K562 | Growth Inhibition | Inhibits growth (IC50 = 10.0 µM for TAF1) | 0.1-100 µM | [3] |

| Kasumi-1 | Gene Expression | Decreases ID1, MYC, TAF1 expression | Not Specified | [3] |

| AE9a+ | Colony Formation | Reduces colony formation | 10 µM | [3] |

| K562 | Cell Cycle | Insignificant effect | 2 µM | [3] |

| MCF7 | Cellular Target Engagement (FRAP) | No major effect on recovery t½ of tagGFP-tagged WT ATAD2 | 1 µM | [4] |

Experimental Protocols

Detailed experimental protocols for the use of this compound are crucial for the reproducibility of target validation studies. Below are generalized methodologies for the key assays cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Bromodomain Inhibition

Objective: To measure the inhibitory activity of compounds against the interaction between a bromodomain and a biotinylated histone peptide.

Methodology:

-

Reagents: Biotinylated histone peptide, GST-tagged bromodomain, Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.

-

Procedure:

-

Add the test compound (e.g., this compound) at various concentrations to a microplate well.

-

Add the GST-tagged bromodomain and the biotinylated histone peptide.

-

Incubate to allow for binding.

-

Add the Donor and Acceptor beads.

-

Incubate in the dark.

-

-

Detection: Excite the Donor beads at 680 nm. If the bromodomain-histone interaction is not inhibited, the beads are in close proximity, leading to a singlet oxygen transfer and light emission from the Acceptor beads at 520-620 nm. The signal is inversely proportional to the inhibitory activity of the compound.

NanoBRET (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

Objective: To quantify the engagement of a compound with its target protein within living cells.

Methodology:

-

Cell Line Preparation: Use a cell line stably expressing the target bromodomain fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same bromodomain.

-

Procedure:

-

Plate the cells in a microplate.

-

Add the test compound (e.g., this compound) at various concentrations.

-

Add the fluorescently labeled tracer.

-

Incubate to allow for competitive binding.

-

-

Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure both the donor (luciferase) emission and the acceptor (tracer) emission. The BRET ratio is calculated, which is inversely proportional to the target engagement of the test compound.

Cellular Growth Inhibition Assay

Objective: To assess the effect of a compound on cell proliferation.

Methodology:

-

Cell Plating: Seed cells (e.g., Kasumi-1, K562) in a 96-well plate at an appropriate density.

-

Compound Treatment: Add serial dilutions of the test compound (e.g., this compound).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Use a viability reagent (e.g., CellTiter-Glo®, MTT) to measure the number of viable cells.

-

Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Logical Workflow for Target Validation Using a Negative Control

This diagram illustrates the logical process of using an active probe (BAY-299) and its inactive control (this compound) to validate a biological target.

Caption: Logic of using an active probe and an inactive control for target validation.

Comparative Activity Profile of BAY-299 and this compound

This diagram visually represents the differential activity of the active probe BAY-299 and its inactive control this compound against key bromodomain targets.

Caption: Differential target engagement of BAY-299 and this compound.

Conclusion

This compound serves as an indispensable tool in epigenetic drug discovery, specifically for validating the targets of the BRPF2/TAF1 inhibitor BAY-299. Its structural similarity to the active probe, combined with its demonstrated lack of significant activity against the primary targets and a broader kinase panel, provides the necessary rigor for attributing observed biological phenomena to the specific inhibition of BRPF2 and TAF1. The data and protocols outlined in this guide are intended to facilitate the robust design and interpretation of experiments aimed at validating novel epigenetic targets.

References

In Vitro Characterization of BAY-364: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a critical component of the general transcription factor IID (TFIID). TAF1 plays a central role in the initiation of RNA polymerase II-mediated transcription. By targeting the TAF1 bromodomain, this compound offers a promising avenue for modulating gene expression in various pathological contexts, particularly in cancer. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its biological activity in various cell lines, its impact on gene expression, and detailed methodologies for key experimental assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vitro activity of this compound.

Table 1: Cellular Activity of this compound

| Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Kasumi-1 | Proliferation | IC50 | 1.0 | [1][2] |

| CD34+ | Proliferation | IC50 | 10.4 | [1][2] |

| K562 | Proliferation | IC50 | 10.0 | [1][2] |

Table 2: Effects of this compound on Cellular Processes

| Cell Line | Treatment | Effect | Reference |

| Kasumi-1 | 72 hours | Decreased expression of ID1, MYC, and TAF1 | [1][2] |

| AE9a+ | 10 µM for 2 days | Reduced colony formation | [1][2] |

| K562 | 2 µM for 48 and 72 hours | Insignificant effect on the cell cycle | [1][2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Cell Proliferation Assay

This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Kasumi-1, K562, CD34+)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium. The final concentrations should range from 0.1 to 100 µM.[1][2]

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Gene Expression

This protocol describes how to assess the effect of this compound on the protein levels of target genes.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-ID1, anti-MYC, anti-TAF1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and for the specified time (e.g., 72 hours).[1][2]

-

Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Colony Formation Assay

This assay evaluates the effect of this compound on the clonogenic survival and proliferation of cells.

Materials:

-

Cancer cell lines (e.g., AE9a+)

-

Complete cell culture medium

-

Soft agar (B569324) solution (e.g., 0.6% and 0.3% agar in complete medium)

-

6-well plates

-

This compound

-

Crystal violet staining solution

Procedure:

-

Prepare a base layer of 0.6% soft agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in 0.3% soft agar in complete medium at a low density (e.g., 500-1000 cells/well).

-

Add this compound to the cell suspension at the desired concentration (e.g., 10 µM).[1][2]

-

Plate the cell-agar mixture on top of the base layer.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks, or until colonies are visible.

-

Feed the colonies every 2-3 days with complete medium containing this compound.

-

After the incubation period, stain the colonies with crystal violet and count them.

Visualizations

TAF1 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the role of TAF1 in gene transcription and the mechanism by which this compound inhibits this process.

Caption: TAF1, as part of the TFIID complex, binds to gene promoters, facilitating transcription. This compound inhibits the TAF1 bromodomain, disrupting this process and reducing cell proliferation.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a TAF1 bromodomain inhibitor like this compound.

Caption: A typical workflow for characterizing a TAF1 inhibitor, from initial biochemical and cellular screening to data analysis and mechanism of action studies.

References

The Cellular Impact of TAF1 Inhibition by BAY-364: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TATA-Box Binding Protein Associated Factor 1 (TAF1) is a critical component of the general transcription factor IID (TFIID) complex, playing a central role in the initiation of RNA polymerase II-mediated transcription.[1][2] Its multifaceted nature, including intrinsic protein kinase and histone acetyltransferase (HAT) activities, positions it as a key regulator of gene expression.[1][2] TAF1's involvement in critical cellular processes such as cell cycle progression and its dysregulation in various cancers has made it an attractive target for therapeutic intervention.[1][3] BAY-364, also known as BAY-299, is a potent and selective inhibitor of the second bromodomain (BD2) of TAF1, offering a valuable tool to probe the cellular consequences of TAF1 inhibition.[4][5][6] This technical guide provides an in-depth overview of the cellular effects of TAF1 inhibition by this compound/BAY-299, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound/BAY-299 across various cellular assays.

Table 1: Inhibitory Potency of this compound/BAY-299

| Compound | Target | Assay Type | IC50 | Cell Line/System | Reference |

| BAY-299 | TAF1 BD2 | TR-FRET | 8 nM | Biochemical | [4] |

| BAY-299 | TAF1L BD2 | TR-FRET | 106 nM | Biochemical | [4] |

| BAY-299 | BRPF2 BD | TR-FRET | 67 nM | Biochemical | [4] |

| BAY-299 | TAF1-Histone H4 Binding | NanoBRET™ | 0.9 µM | Cellular | [6] |

| BAY-299 | TAF1-Histone H3.3 Binding | NanoBRET™ | 1.4 µM | Cellular | [6] |

| This compound | TAF1 | Biochemical | 3 µM | Biochemical | [5] |

Table 2: Cellular Proliferation and Viability

| Cell Line | Treatment | Assay | Endpoint | Result | Reference |

| MOLM-13 | BAY-299 | Cell Proliferation | GI50 | 1060 nM | [4] |

| MV4-11 | BAY-299 | Cell Proliferation | GI50 | 2630 nM | [4] |

| 769-P | BAY-299 | Cell Proliferation | GI50 | 3210 nM | [4] |

| Jurkat | BAY-299 | Cell Proliferation | GI50 | 3900 nM | [4] |

| NCI-H526 | BAY-299 | Cell Proliferation | GI50 | 6860 nM | [4] |

| CHL-1 | BAY-299 | Cell Proliferation | GI50 | 7400 nM | [4] |

| 5637 | BAY-299 | Cell Proliferation | GI50 | 7980 nM | [4] |

| MV4-11 | 4 µM BAY-299 (48h) | EdU Incorporation | % of EdU positive cells | Significantly decreased | [1] |

| NB4 | 4 µM BAY-299 (48h) | EdU Incorporation | % of EdU positive cells | Significantly decreased | [1] |

Table 3: Induction of Cell Death

| Cell Line | Treatment | Assay | Observation | Reference |

| MV4-11 | 4 µM BAY-299 (48h) | Flow Cytometry (Annexin V/PI) | Increased total cell death | [1] |

| NB4 | 4 µM BAY-299 (48h) | Flow Cytometry (Annexin V/PI) | Increased total cell death | [1] |

| MV4-11 | 4 µM BAY-299 (48h) | Western Blot | Increased cleavage of PARP, Caspase 9, and Caspase 3 | [1] |

Table 4: Gene Expression Changes in AML Cell Lines (MV4-11 and NB4) after BAY-299 Treatment

| Gene | Function | Effect of BAY-299 | Reference |

| CDKN1A (p21) | Cell Cycle Inhibitor | Upregulated | [1] |

| CDKN2B (p15) | Cell Cycle Inhibitor | Upregulated | [1] |

| Caspase 1 | Pyroptosis | Significantly elevated | [1] |

| Caspase 4 | Pyroptosis | Significantly elevated | [1] |

| GSDMB | Pyroptosis | Significantly elevated | [1] |

| GSDMC | Pyroptosis | Significantly elevated | [1] |

| GSDME | Pyroptosis | Significantly elevated | [1] |

Table 5: Effects in Triple-Negative Breast Cancer (TNBC)

| Cell Line | Treatment | Effect | Consequence | Reference |

| Subset of TNBC cell lines | BAY-299 | Induction of endogenous retrovirus (ERV) expression and double-stranded RNA (dsRNA) formation | Activation of interferon responses and cell growth suppression | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability/Proliferation Assay (CCK-8)

This protocol is adapted from the methodology used to assess the effect of BAY-299 on AML cell proliferation.[1]

Objective: To quantify the number of viable cells in a culture after treatment with this compound/BAY-299.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

Cell line of interest (e.g., MV4-11, NB4)

-

Complete culture medium

-

This compound/BAY-299 stock solution (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound/BAY-299 in complete culture medium. Add 10 µL of the diluted compound to the respective wells. For the vehicle control, add 10 µL of medium with the corresponding concentration of DMSO.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72, 96 hours).[1]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]

-

Final Incubation: Incubate the plate for 2 hours at 37°C.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is based on the methods used to detect BAY-299-induced cell death in AML cells.[1]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate Buffered Saline (PBS)

-

Cell line of interest

-

This compound/BAY-299

Procedure:

-

Cell Treatment: Seed and treat cells with this compound/BAY-299 at the desired concentrations and for the specified duration (e.g., 4 µM for 48 hours).[1] Include an untreated or vehicle-treated control.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 20 minutes at room temperature in the dark.[1]

-

Analysis: Analyze the samples using a flow cytometer.[1] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (EdU Incorporation Assay)

This protocol is for assessing the effect of BAY-299 on DNA synthesis, a marker of cell proliferation.[1]

Objective: To measure the percentage of cells in the S-phase of the cell cycle.

Materials:

-

EdU (5-ethynyl-2'-deoxyuridine) incorporation assay kit

-

Flow cytometer

-

Cell line of interest

-

This compound/BAY-299

Procedure:

-

Cell Treatment: Treat cells with this compound/BAY-299 as required.

-

EdU Labeling: Add EdU to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Harvest the cells and fix and permeabilize them according to the kit manufacturer's instructions.

-

Click-iT® Reaction: Perform the Click-iT® reaction to conjugate a fluorescent azide (B81097) to the incorporated EdU.

-

DNA Staining: Stain the total DNA content with a suitable dye (e.g., PI or DAPI).

-

Analysis: Analyze the cells by flow cytometry. The intensity of the EdU-conjugated fluorophore indicates the level of DNA synthesis, while the total DNA stain allows for the identification of cells in G0/G1, S, and G2/M phases.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol is for quantifying the changes in mRNA levels of target genes upon treatment with BAY-299.[1]

Objective: To measure the relative expression of specific genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument

-

SYBR Green or TaqMan master mix

-

Gene-specific primers (e.g., for CDKN1A, GSDME)

-

Housekeeping gene primers (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound/BAY-299. After the treatment period, harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Signaling Pathways and Mechanisms of Action

TAF1 Inhibition and Transcriptional Regulation

TAF1's bromodomains are "readers" of epigenetic marks, specifically recognizing acetylated lysine (B10760008) residues on histones. This interaction is crucial for the recruitment of the TFIID complex to promoters, thereby initiating gene transcription. By competitively binding to the second bromodomain of TAF1, this compound/BAY-299 disrupts this interaction, leading to altered gene expression.

Caption: Mechanism of TAF1 inhibition by this compound.

Downstream Cellular Effects of TAF1 Inhibition

The inhibition of TAF1's bromodomain by this compound/BAY-299 triggers distinct downstream signaling cascades, leading to various cellular outcomes depending on the cellular context.

Caption: Downstream cellular effects of TAF1 inhibition.

Experimental Workflow for Assessing Cellular Effects

A typical experimental workflow to characterize the cellular effects of a TAF1 inhibitor like this compound/BAY-299 is outlined below.

Caption: Experimental workflow for inhibitor characterization.

Conclusion

Inhibition of the TAF1 bromodomain by this compound/BAY-299 has profound and context-dependent effects on cancer cells. In AML, it potently induces multiple forms of cell death, including apoptosis and pyroptosis, and halts cell cycle progression.[1] In TNBC, it triggers an anti-viral mimicry response, leading to growth suppression.[2] These findings underscore the therapeutic potential of targeting TAF1 in various malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of TAF1 in cellular processes and for those involved in the development of novel epigenetic therapies. Further exploration into the nuanced mechanisms of TAF1 inhibition will undoubtedly pave the way for innovative cancer treatments.

References

- 1. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BAY-299 | Structural Genomics Consortium [thesgc.org]

- 6. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]

The Epigenetic Modulator BAY-364: A Technical Overview of its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-364 (also known as BAY-299) is a potent and selective small molecule inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1). As a key component of the TFIID transcription initiation complex, TAF1 plays a crucial role in regulating gene expression. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, with a focus on its application in cancer research, particularly in acute myeloid leukemia (AML). This document summarizes key findings on this compound's mechanism of action, its impact on specific gene targets, and the signaling pathways it modulates. Detailed experimental protocols for assays used to elucidate these effects are also provided, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound and its Target, TAF1

This compound is a chemical probe that specifically targets the second bromodomain of TAF1, a large, multi-domain protein that is a critical component of the general transcription factor IID (TFIID) complex. The bromodomain of TAF1 is responsible for recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins, a key mechanism in epigenetic regulation of gene transcription. By inhibiting this interaction, this compound can modulate the expression of genes that are dependent on TAF1 activity.

TAF1 itself is a multifaceted protein with roles in transcription initiation, cell cycle progression, and apoptosis. Its dysregulation has been implicated in various cancers, making it an attractive therapeutic target. In the context of acute myeloid leukemia (AML), particularly subtypes driven by the AML1-ETO fusion protein, TAF1 has been shown to be a critical factor in leukemogenesis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the TAF1 bromodomain. This prevents the recruitment of the TFIID complex to the promoters of specific genes, thereby altering their transcriptional activity. Research has shown that this compound is particularly effective in repressing the expression of genes that are highly dependent on TAF1 for their transcription, such as those with high levels of histone acetylation at their promoters.

In AML cells expressing the AML1-ETO fusion protein, TAF1 plays a crucial role in activating the expression of genes that drive leukemogenesis. This compound has been shown to repress the expression of these AML1-ETO-upregulated genes, highlighting its potential as a targeted therapy.

Effects of this compound on Gene Expression: Quantitative Data

Treatment of cancer cells with this compound leads to significant changes in the expression of genes involved in key cellular processes, including cell cycle control and programmed cell death. The following tables summarize the quantitative data on gene expression changes observed in acute myeloid leukemia (AML) cell lines following treatment with this compound (BAY-299).

Table 1: Upregulation of Cell Cycle Inhibitor and Pyroptosis-Related Genes in AML Cells Treated with BAY-299

| Gene Symbol | Gene Name | Cellular Process | Fold Change (mRNA level) | Cell Line |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Inhibition | Significantly Increased | MV4-11 |

| CDKN2B | Cyclin Dependent Kinase Inhibitor 2B | Cell Cycle Inhibition | Significantly Increased | MV4-11 |

| CASP1 | Caspase 1 | Pyroptosis | Significantly Increased | MV4-11 |

| CASP4 | Caspase 4 | Pyroptosis | Significantly Increased | MV4-11 |

| GSDMB | Gasdermin B | Pyroptosis | Significantly Increased | MV4-11 |

| GSDMC | Gasdermin C | Pyroptosis | Significantly Increased | MV4-11 |

| GSDME | Gasdermin E | Pyroptosis | Significantly Increased | MV4-11 |

Data is derived from qRT-PCR analysis of MV4-11 AML cells treated with BAY-299. "Significantly Increased" indicates a statistically significant upregulation as reported in the source literature, though precise fold-change values were not consistently provided in a tabular format.

Table 2: Downregulation of Pro-Leukemic Genes in Kasumi-1 Cells

| Gene(s) | Description | Effect of this compound |

| ID1 | Inhibitor of DNA binding 1 | Decreased expression |

| MYC | MYC proto-oncogene | Decreased expression |

| TAF1 | TATA-box binding protein associated factor 1 | Decreased expression |

This data is based on findings in Kasumi-1 cells treated with this compound for 72 hours.

Signaling Pathways Modulated by this compound

The inhibition of TAF1 by this compound has downstream consequences on several critical signaling pathways. The primary pathway affected is the core transcriptional machinery. Furthermore, the observed changes in gene expression suggest modulation of pathways related to cell cycle control and apoptosis/pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound on gene expression.

Cell Culture and Treatment

-

Cell Lines:

-

Kasumi-1: Human acute myeloid leukemia cell line with the t(8;21) translocation.

-

MV4-11: Human acute myeloid leukemia cell line.

-

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound/BAY-299 Treatment:

-

Prepare a stock solution of this compound/BAY-299 in dimethyl sulfoxide (B87167) (DMSO).

-

Seed cells at a density of 2 x 10^5 cells/mL in fresh culture medium.

-

Add the desired final concentration of this compound/BAY-299 (e.g., 2 µM or 4 µM) or an equivalent volume of DMSO (vehicle control) to the cell cultures.

-

Incubate the cells for the specified duration (e.g., 48 or 72 hours) before harvesting for downstream analysis.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of specific genes.

-

RNA Extraction:

-

Harvest treated and control cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Extract total RNA using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

-

qRT-PCR Reaction:

-

Prepare the qRT-PCR reaction mixture containing:

-

cDNA template

-

Forward and reverse primers for the gene of interest (e.g., CDKN1A, GSDME) and a housekeeping gene (e.g., GAPDH)

-

SYBR Green or other fluorescent qPCR master mix

-

-

Perform the qPCR reaction in a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

-

Conclusion

This compound is a valuable chemical probe for studying the role of the TAF1 bromodomain in gene regulation. Its demonstrated ability to modulate the expression of genes critical for cancer cell survival and proliferation, particularly in the context of AML, underscores the therapeutic potential of targeting TAF1. The upregulation of cell cycle inhibitors and components of the pyroptotic cell death pathway, coupled with the downregulation of key oncogenes like MYC and ID1, provides a mechanistic basis for the anti-cancer effects of this compound. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects and inform its potential clinical development.

Preliminary Studies of TAF1 Inhibition in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical studies involving the TAF1 (TATA-Box Binding Protein Associated Factor 1) inhibitor BAY-299 and its inactive analog, BAY-364, in various cancer cell lines. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to TAF1 and its Inhibition in Cancer

The TATA-Box Binding Protein Associated Factor 1 (TAF1) is a critical component of the TFIID transcription factor complex, playing a pivotal role in the initiation of gene transcription by RNA polymerase II.[1] TAF1 possesses a bromodomain, which recognizes and binds to acetylated lysine (B10760008) residues on histones, a key mechanism in chromatin remodeling and gene regulation.[2] Dysregulation of TAF1 has been implicated in the progression of various cancers, making it a promising therapeutic target.

BAY-299 is a potent and selective dual inhibitor of the BRPF2 and TAF1 bromodomains.[3] Its structurally similar analog, this compound, is inactive against BRPF1 and has significantly weaker activity against TAF1, serving as a valuable negative control in experiments.[4] The primary mechanism of action of TAF1 inhibitors like BAY-299 is the disruption of the TFIID complex's ability to initiate the transcription of genes essential for cancer cell proliferation and survival.[2]

Quantitative Data on the Effects of TAF1 Inhibition

The following tables summarize the quantitative data from preliminary studies on this compound and BAY-299 in various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | 1.0 |

| CD34+ | Hematopoietic Stem Cells | 10.4 |

| K562 | Chronic Myelogenous Leukemia | 10.0 |

Table 2: Inhibitory Concentration (IC50) and Growth Inhibition (GI50) of BAY-299 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | GI50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | - | 1060 |

| MV4-11 | Acute Myeloid Leukemia (AML) | - | 2630 |

| 769-P | Renal Cell Carcinoma | - | 3210 |

| Jurkat | T-cell Leukemia | - | 3900 |

| NCI-H526 | Small Cell Lung Cancer | - | 6860 |

| CHL-1 | Melanoma | - | 7400 |

| 5637 | Bladder Cancer | - | 7980 |

| BRPF2 BD | (Biochemical Assay) | 67 | - |

| TAF1 BD2 | (Biochemical Assay) | 8 | - |

| TAF1L BD2 | (Biochemical Assay) | 106 | - |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 values represent the concentration that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.

TAF1 Signaling Pathway in Transcriptional Regulation

Experimental Workflow for Cell Viability Assay

Logical Relationship of BAY-299 and this compound

References

The Structural Basis of BAY-364 and TAF1 Bromodomain Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and biophysical interactions between the potent inhibitor BAY-364 (also known as BAY-299) and the tandem bromodomains of TATA-box binding protein associated factor 1 (TAF1). TAF1, a critical component of the general transcription factor TFIID, is a key regulator of gene expression, and its bromodomains are attractive targets for therapeutic intervention in oncology and other diseases. This document summarizes the current understanding of the this compound/TAF1 interaction, presenting quantitative binding data, detailed experimental methodologies for its characterization, and visualizations of the associated molecular pathways and experimental workflows. While a high-resolution co-crystal structure remains to be elucidated, this guide consolidates available structural data, including small-angle X-ray scattering (SAXS), to provide insights into the conformational changes induced by this compound binding.

Introduction to TAF1 and the Role of its Bromodomains

TAF1 is the largest subunit of the transcription factor II D (TFIID) complex, a cornerstone of the RNA polymerase II preinitiation complex.[1] TFIID is essential for the initiation of transcription for a vast number of genes.[1] TAF1 possesses multiple functional domains, including a kinase domain, a histone acetyltransferase (HAT) domain, and a distinctive tandem bromodomain (comprising BD1 and BD2).[1] These bromodomains are "reader" modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby tethering the TFIID complex to specific chromatin regions and facilitating transcriptional activation. Given their crucial role in gene regulation, the bromodomains of TAF1 have emerged as a compelling target for the development of small molecule inhibitors.

This compound: A Potent TAF1 Bromodomain Inhibitor

This compound is a potent and selective small molecule inhibitor targeting the bromodomains of TAF1. Its interaction with TAF1 disrupts the recognition of acetylated histones, leading to downstream effects on gene transcription and cellular function.

Quantitative Binding and Activity Data

The following tables summarize the reported quantitative data for the interaction of this compound (BAY-299) with TAF1.

| Parameter | Value | Assay Conditions/Cell Line | Reference |

| IC50 | 8-13 nM | Biochemical assay vs. TAF1 bromodomains | [2] |

| IC50 | 1.0 µM | Kasumi-1 cells | [3] |

| IC50 | 10.4 µM | CD34+ cells | [3] |

| IC50 | 10.0 µM | K562 cells | [3] |

| Binding Affinity (Kd) | Value | Method | Reference |

| TAF1 (BD1+BD2) | ≤ 10 nM | Biochemical Assays | [4] |

Structural Insights into the this compound/TAF1 Interaction

To date, a high-resolution crystal structure or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the TAF1 tandem bromodomain has not been publicly released. However, structural studies of the TAF1 tandem bromodomain with other ligands and low-resolution structural data for the this compound complex provide valuable insights.

Small-Angle X-ray Scattering (SAXS) Analysis

SAXS is a powerful technique for studying the overall shape and conformational changes of macromolecules in solution. SAXS data has been collected for the TAF1 tandem bromodomain in complex with BAY-299 (this compound), providing insights into the solution structure of the complex.[1] This data can reveal inhibitor-induced conformational changes, such as "open" versus "closed" states of the tandem bromodomains.[1]

Experimental Protocols for Studying the this compound/TAF1 Interaction

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the TAF1 bromodomains.

Protein Expression and Purification of TAF1 Tandem Bromodomain

A construct of the human TAF1 tandem bromodomain (e.g., amino acids 1400-1651) is typically expressed in E. coli as a fusion protein with a purification tag, such as a hexahistidine (His) or Glutathione S-transferase (GST) tag.

Caption: Principle of a TR-FRET assay for screening TAF1 bromodomain inhibitors.

Protocol Outline:

-

A reaction mixture is prepared containing Europium-labeled TAF1 bromodomain (donor), a dye-labeled acetylated histone peptide (acceptor), and the test compound (e.g., this compound).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The fluorescence is measured at two wavelengths (donor and acceptor emission) after a time delay to reduce background fluorescence.

-

The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of the TAF1-peptide interaction.

AlphaScreen Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based assay suitable for high-throughput screening. [5][6] AlphaScreen Assay Principle for TAF1 Inhibition

Caption: Principle of an AlphaScreen assay for screening TAF1 bromodomain inhibitors.

Protocol Outline:

-

GST-tagged TAF1 bromodomain is incubated with a biotinylated acetylated histone peptide and the test compound.

-

Glutathione-coated acceptor beads and streptavidin-coated donor beads are added.

-

Upon excitation at 680 nm, the donor bead generates singlet oxygen. If the beads are in close proximity due to the TAF1-peptide interaction, the singlet oxygen excites the acceptor bead, which then emits light at 520-620 nm.

-

In the presence of an inhibitor like this compound, the interaction is disrupted, the beads are not in proximity, and the signal is reduced.

X-ray Crystallography

While a co-crystal structure with this compound is not yet available, the general protocol for obtaining a structure of the TAF1 tandem bromodomain with an inhibitor would be as follows:

Crystallography Workflow

Caption: General workflow for X-ray crystallography of the TAF1-inhibitor complex.

Cryo-Electron Microscopy (Cryo-EM)

For larger complexes involving TAF1, such as the entire TFIID complex, cryo-EM would be the structural method of choice.

Cryo-EM Workflow

Caption: General workflow for cryo-EM analysis of a TAF1-inhibitor complex.

Signaling Pathway Implication

Inhibition of the TAF1 bromodomain by this compound has downstream consequences on transcriptional regulation. One important pathway influenced by TAF1 is the p53 tumor suppressor pathway. [1] TAF1's Role in Transcriptional Regulation and p53 Pathway

Caption: Simplified diagram of TAF1's role in transcription and its inhibition by this compound, with implications for the p53 pathway.

Conclusion

This compound is a potent inhibitor of the TAF1 tandem bromodomain, with significant implications for cancer therapy and other diseases driven by transcriptional dysregulation. While high-resolution structural data of the direct interaction is still forthcoming, a wealth of biophysical and biochemical data, along with analogous structural information, provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide offer a comprehensive toolkit for researchers to further investigate the structural biology of the this compound/TAF1 interaction and to discover and characterize new modulators of this important therapeutic target.

References

- 1. Discovery of Dual TAF1-ATR Inhibitors and Ligand-Induced Structural Changes of the TAF1 Tandem Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applying HT-SAXS to chemical ligand screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

The Pharmacokinetic Profile of BAY-364: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-364, also known as BAY-299N, is a selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). While the pharmacodynamic effects of this compound, particularly its inhibitory action on TAF1 and subsequent cellular consequences, are emerging, a comprehensive public record of its pharmacokinetic properties remains largely unavailable. This is common for compounds in the early stages of drug discovery and development, where such data is often proprietary.

This technical guide provides a framework for understanding the potential pharmacokinetic characteristics of this compound. It outlines the standard methodologies and experimental protocols used to characterize the absorption, distribution, metabolism, and excretion (ADME) of small molecule inhibitors like this compound. While specific quantitative data for this compound is not present, this document serves as a detailed primer on the expected preclinical and early clinical evaluation of its pharmacokinetic profile.

Introduction to this compound

This compound is a small molecule inhibitor targeting the second bromodomain of TAF1. TAF1 is a large, multidomain protein that is a critical component of the TFIID transcription factor complex. By inhibiting the TAF1 bromodomain, this compound has been shown to modulate the expression of key oncogenes, such as MYC, and inhibit the growth of certain cancer cell lines, including Kasumi-1, CD34+ cells, and K562 cells.[1] Its mechanism of action suggests potential therapeutic applications in oncology.

Conceptual Signaling Pathway of this compound

The primary mechanism of action of this compound involves the disruption of TAF1-mediated gene transcription. The following diagram illustrates this conceptual pathway.

Caption: Conceptual pathway of this compound inhibiting TAF1-mediated transcription.

Pharmacokinetic Profiling: A General Framework

The development of any new chemical entity like this compound involves a thorough investigation of its ADME properties to understand its behavior in a biological system.[2][3][4]

Absorption

Absorption studies determine the rate and extent to which a drug enters the systemic circulation.[4] For an orally administered drug like this compound is likely to be, key parameters include bioavailability, time to maximum concentration (Tmax), and the maximum plasma concentration (Cmax).

Table 1: Hypothetical In Vitro and In Vivo Absorption Parameters for a Preclinical Candidate like this compound

| Parameter | Assay Type | Description | Desired Outcome for an Oral Drug |

| Aqueous Solubility | Thermodynamic/Kinetic Solubility | Measures the maximum concentration of the compound that can be dissolved in an aqueous buffer at various pH levels. | High solubility across a range of physiological pH. |

| Permeability | Caco-2 / PAMPA | Assesses the ability of the compound to cross intestinal epithelial cell monolayers. | High permeability (Papp > 10 x 10⁻⁶ cm/s). |

| Bioavailability (%F) | In vivo (e.g., rodent) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | High oral bioavailability (>30-50%). |

| Cmax | In vivo (e.g., rodent) | The maximum concentration of the drug in plasma after administration. | Sufficiently high to be therapeutically effective. |

| Tmax | In vivo (e.g., rodent) | The time at which Cmax is observed. | Typically 1-4 hours for rapid onset. |

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

-

Compound Application: this compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure A-to-B permeability. The reverse (B-to-A) is also performed to assess active efflux.

-

Quantification: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Distribution

Distribution studies describe how a drug disseminates into different tissues and fluids of the body after absorption.[4] Key parameters include the volume of distribution (Vd) and plasma protein binding.

Table 2: Hypothetical Distribution Parameters for a Preclinical Candidate like this compound

| Parameter | Assay Type | Description | Desired Outcome |

| Plasma Protein Binding (%PPB) | Equilibrium Dialysis / Ultracentrifugation | Determines the fraction of the drug bound to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein). | Moderate to low binding to ensure sufficient free drug concentration at the target site. |

| Volume of Distribution (Vd) | In vivo (e.g., rodent) | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | Vd > 0.6 L/kg suggests tissue distribution. For oncology drugs, high tissue penetration may be desirable. |

| Brain Penetration (LogBB) | In vivo (rodent) / In vitro (MDR1-MDCK) | Assesses the ability of the compound to cross the blood-brain barrier. | Dependent on the therapeutic target. For non-CNS tumors, low brain penetration is often preferred to minimize CNS side effects. |

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Setup: An equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers is used.

-

Sample Preparation: Plasma is added to one chamber, and a buffer solution is added to the other. This compound is spiked into the plasma.

-

Incubation: The apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

-

Quantification: The concentration of this compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Calculation: The percentage of bound and unbound drug is calculated from the concentration difference.

Metabolism

Metabolism studies identify the metabolic pathways and the enzymes responsible for the biotransformation of a drug.[4] This is crucial for predicting drug-drug interactions and understanding clearance mechanisms.

Table 3: Hypothetical Metabolism Parameters for a Preclinical Candidate like this compound

| Parameter | Assay Type | Description | Desired Outcome |

| Metabolic Stability | Liver Microsomes / Hepatocytes | Measures the rate of disappearance of the parent drug when incubated with metabolic enzymes. | Moderate stability to allow for sufficient exposure without excessive accumulation. |

| CYP Inhibition (IC50) | Recombinant CYP enzymes / Liver Microsomes | Determines the potential of the drug to inhibit major cytochrome P450 enzymes. | IC50 values > 10 µM to minimize the risk of drug-drug interactions. |

| CYP Induction | Cultured Hepatocytes | Assesses the potential of the drug to induce the expression of CYP enzymes. | No significant induction to avoid reducing the efficacy of co-administered drugs. |

| Metabolite Identification | In vitro (microsomes, hepatocytes) and In vivo (plasma, urine, feces) | Identifies the chemical structures of major metabolites. | Metabolites should ideally be inactive and non-toxic. |

Experimental Protocol: Metabolic Stability in Liver Microsomes

-

Incubation Mixture: this compound is incubated with liver microsomes (from human and preclinical species) and a NADPH-regenerating system in a phosphate (B84403) buffer.

-

Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Quantification: The remaining concentration of this compound at each time point is determined by LC-MS/MS.

-

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

Excretion

Excretion studies determine how a drug and its metabolites are eliminated from the body.[4] The primary routes are renal (urine) and biliary (feces).

Table 4: Hypothetical Excretion Parameters for a Preclinical Candidate like this compound

| Parameter | Assay Type | Description | Desired Outcome |

| Routes of Excretion | Mass Balance Study (Radiolabeled compound) | Quantifies the percentage of the administered dose excreted in urine and feces. | Balanced clearance routes to mitigate the impact of renal or hepatic impairment. |

| Clearance (CL) | In vivo (e.g., rodent) | The volume of plasma from which the drug is completely removed per unit of time. | A clearance rate that results in a desirable half-life. |

| Half-life (t½) | In vivo (e.g., rodent) | The time required for the plasma concentration of the drug to decrease by half. | A half-life that supports a convenient dosing schedule (e.g., once or twice daily). |

Experimental Protocol: Mass Balance Study

-

Radiolabeling: A radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is synthesized.

-

Dosing: The radiolabeled compound is administered to preclinical species (e.g., rats).

-

Sample Collection: Urine, feces, and blood are collected at predetermined intervals until radioactivity is negligible.

-

Quantification: The total radioactivity in each sample is measured using liquid scintillation counting.

-

Analysis: The percentage of the administered radioactive dose recovered in urine and feces is calculated. Metabolite profiling of excreta is also performed.

Preclinical Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for preclinical pharmacokinetic studies.

Caption: A generalized workflow for preclinical pharmacokinetic evaluation.

Conclusion

While specific pharmacokinetic data for this compound is not yet in the public domain, this guide provides a comprehensive overview of the methodologies and considerations that are integral to its characterization. The in vitro and in vivo studies described herein are fundamental to establishing a pharmacokinetic profile that will inform dose selection, safety assessments, and the overall clinical development strategy for this promising TAF1 bromodomain inhibitor. As research progresses, the publication of specific ADME data for this compound will be critical for the scientific community to fully evaluate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Utilizing BAY-364 in ChIP-seq Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAY-364, a selective inhibitor of the second bromodomain (BD2) of TAF1, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application in cell culture for ChIP-seq, and includes quantitative data to guide experimental design.

Introduction